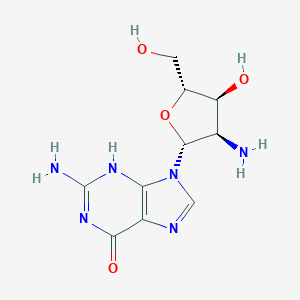

2'-Amino-2'-deoxyguanosine

Description

Properties

IUPAC Name |

2-amino-9-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPTVRLUGSPXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60966-26-9 | |

| Record name | 2'-Amino-2'-deoxyguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2 Amino 2 Deoxyguanosine and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to 2'-amino-2'-deoxyguanosine and its derivatives, allowing for the preparation of analogues with diverse modifications. Key strategies include the use of specific precursors, cyclonucleoside intermediates, and stereoselective methods.

Procedures Involving 2-Chlorohypoxanthine (B80948) and 2'-Amino-2'-deoxyuridine (B559686) as Precursors

A notable chemoenzymatic approach utilizes 2-chlorohypoxanthine and 2'-amino-2'-deoxyuridine as starting materials. tcsedsystem.eduresearchgate.netmolaid.com An enzymatic transaminoribosylation reaction between these two precursors yields 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine. tcsedsystem.eduacs.org This intermediate is then chemically converted to this compound. tcsedsystem.eduacs.org This combination of enzymatic specificity and chemical versatility offers an efficient pathway to the target molecule and its derivatives. tcsedsystem.edu

Derivatization from Guanine (B1146940) Cyclonucleosides

The synthesis of this compound has been successfully achieved starting from guanosine (B1672433) through the formation of a guanine 8,2'-O-cyclonucleoside intermediate. jst.go.jpnii.ac.jp This cyclonucleoside is then subjected to a series of chemical transformations. The process involves the opening of the anhydro linkage, often with hydrogen sulfide, to introduce a thiol group at the 8-position. jst.go.jp Subsequent dethiolation and mesylation of the 2'-hydroxyl group, followed by nucleophilic substitution with an azide (B81097) ion and final reduction, afford the desired this compound. jst.go.jp

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of N², 3', and 5' positions | N²,3',5'-triacetyl-8,2'-O-cycloguanosine |

| 2 | Opening of anhydro linkage with H₂S in pyridine | N²,3',5'-triacetyl-8-mercapto-arabinosylguanine |

| 3 | Dethiolation and Mesylation | N²,3',5'-triacetyl-2'-mesylarabinosylguanine |

| 4 | Deprotection and reprotection with tetrahydropyranyl groups | Protected 2'-mesylarabinosylguanine |

| 5 | Reaction with sodium azide in acetamide | 2'-azido compound |

| 6 | Deprotection and Reduction | This compound |

General Methods for 2'-Amino-2'-deoxyribofuranosylpurine Synthesis

General strategies for the synthesis of 2'-amino-2'-deoxyribofuranosylpurines often involve the introduction of a nitrogen-containing functional group at the 2'-position of a pre-formed purine (B94841) nucleoside. A common method involves the conversion of a 2'-hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), followed by nucleophilic displacement with sodium azide. tandfonline.com The resulting 2'-azido-2'-deoxynucleoside is then reduced to the corresponding 2'-amino-2'-deoxynucleoside. tandfonline.com Transglycosylation reactions, where a sugar moiety is transferred from a pyrimidine (B1678525) nucleoside to a purine base, also represent a viable route. acs.orgtandfonline.com

Stereoselective and Convergent Synthetic Strategies

Achieving the correct stereochemistry at the 2'-position is a critical aspect of synthesizing this compound. Stereoselective and convergent strategies aim to control this stereochemistry throughout the synthesis. One approach involves the use of chiral starting materials and stereospecific reactions. For instance, starting from a sugar with the desired stereochemistry and building the nucleoside from it can ensure the correct configuration. Convergent synthesis, where the modified sugar and the purine base are synthesized separately and then coupled together in a later step, also offers a high degree of control. nih.gov Direct stereospecific sodium salt glycosylation procedures have also been developed for the synthesis of related 2'-deoxynucleosides. acs.org Organocatalyzed relay glycosylations have been explored for the stereoselective synthesis of 2-amino-2-deoxy-glycosides, which could be adapted for nucleoside synthesis. nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods offer high specificity and mild reaction conditions, making them attractive alternatives to purely chemical syntheses.

Enzymatic Transaminoribosylation Reactions

Enzymatic transaminoribosylation is a key strategy for the synthesis of this compound. tcsedsystem.eduresearchgate.netmolaid.com This reaction, catalyzed by whole bacterial cells or isolated enzymes, involves the transfer of the 2'-amino-2'-deoxyribosyl moiety from a donor molecule, such as 2'-amino-2'-deoxyuridine, to a purine base acceptor like 2-chlorohypoxanthine or guanine. tcsedsystem.edutandfonline.comlookchem.com This method is particularly effective as it directly introduces the desired sugar and base in a single, stereospecific step. The reaction is typically carried out in the presence of inorganic phosphate (B84403) at a neutral pH and elevated temperature. tandfonline.comlookchem.com

| Enzyme Source | Donor | Acceptor | Product |

| Enterobacter aerogenes | 2'-Amino-2'-deoxyuridine | 2-Chlorohypoxanthine | 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine |

| Enterobacter aerogenes | 2'-Amino-2'-deoxyuridine | Guanine | This compound |

| Erwinia herbicola | 2'-Amino-2'-deoxyuridine | Purine bases | Corresponding 2'-amino-2'-deoxyribonucleosides |

Integration of Chemical and Enzymatic Reaction Sequences

The synthesis of this compound and related purine nucleosides can be efficiently achieved by combining chemical and enzymatic reactions. tcsedsystem.edu This chemoenzymatic approach leverages the high stereospecificity and regioselectivity of enzymes, which often eliminates the need for complex protection and deprotection steps common in purely chemical syntheses. researchgate.net A key enzymatic method is transglycosylation, where the glycosyl group is transferred from a donor nucleoside to an acceptor base. tcsedsystem.edunih.gov

A notable example involves the enzymatic transaminoribosylation between 2'-amino-2'-deoxyuridine and 2-chlorohypoxanthine, which yields 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine. tcsedsystem.edu This intermediate is then chemically converted to this compound. tcsedsystem.edu This strategy has been shown to be more convenient and efficient than previous methods that relied solely on transglycosylation from 2'-amino-2'-deoxyuridine. nih.gov

Enzymes such as purine nucleoside phosphorylases (PNP) and N-deoxyribosyltransferases are central to these chemoenzymatic syntheses. nih.govacs.orgconicet.gov.ar Bacterial PNPs, in particular, exhibit broad substrate specificity, accepting both 6-oxo- and 6-aminopurines, making them valuable tools for generating a variety of nucleoside analogs. conicet.gov.ar The general process involves the enzymatic transfer of a pentofuranose (B7776049) moiety from a pyrimidine nucleoside to a purine base. nih.gov The development of scalable processes for producing key intermediates like 2-deoxyribose 1-phosphate through methods such as crystallization-induced asymmetric transformation has further enhanced the practicality of these chemoenzymatic approaches for manufacturing deoxynucleosides. researchgate.net

Table 1: Chemoenzymatic Synthesis of this compound Intermediate

| Step | Reactants | Enzyme/Catalyst | Product | Reference |

|---|---|---|---|---|

| Enzymatic Transaminoribosylation | 2'-amino-2'-deoxyuridine, 2-chlorohypoxanthine | Not specified | 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine | tcsedsystem.edu |

| Chemical Conversion | 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine | Chemical reagents | This compound | tcsedsystem.edu |

Synthesis of Phosphoramidite (B1245037) Derivatives

The synthesis of this compound phosphoramidites is crucial for its incorporation into oligonucleotides using automated solid-phase synthesis. nih.gov This process involves several key stages, including the generation of the phosphoramidite moiety and the strategic use of protecting groups.

Optimized protocols have been developed to produce this compound phosphoramidites with greater convenience, fewer steps, and higher yields than previously reported. nih.gov A standard phosphitylation procedure involves reacting the appropriately protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite, in the presence of an activator like N,N-diisopropylethylamine or pyridinium (B92312) trifluoroacetate. nih.govnih.gov

For instance, the synthesis of the 2'-N,N-dimethylamino-2'-deoxyguanosine phosphoramidite begins with the protection of the exocyclic amino group, followed by the removal of silyl (B83357) protecting groups from the 3' and 5' hydroxyls. nih.gov The 5'-hydroxyl group is then protected with a 4,4'-dimethoxytrityl (DMTr) group, a lipophilic handle that aids in purification. nih.govnih.gov The final phosphitylation of the 3'-hydroxyl group yields the desired phosphoramidite. nih.gov This multi-step process, from the protected nucleoside to the final phosphoramidite, can achieve high yields at each stage, such as 86% for the dimethoxytritylation step and 82% for the phosphitylation step. nih.gov

Protecting the various amine functionalities of this compound is critical to prevent unwanted side reactions during phosphoramidite synthesis and subsequent oligonucleotide assembly. umich.edu The choice of protecting groups is dictated by their stability under specific reaction conditions and the ease of their removal during the final deprotection step. umich.edu

For the exocyclic N2-amino group of guanine, common protecting groups include isobutyryl (iBu) or phenoxyacetyl (Pac). nih.gov In some strategies, the N2-amino group and the O6-position are protected simultaneously. For example, a 1,2-bis(isobutyryloxy)ethylene (iBu·dibe) group can be used in conjunction with the N2-isobutyryl group for full protection of the guanine base. nih.gov Another approach involves protecting the N2-amino group as a (dimethylamino)methylene amidine. acs.org

The 2'-amino group presents a unique challenge. A trifluoroacetyl (TFA) group is often employed to protect the 2'-NH2 group, as it remains stable during both phosphoramidite and oligonucleotide synthesis and can be readily removed with ethanolic ammonia (B1221849). nih.govresearchgate.net However, for substituted 2'-amino groups like the 2'-N-methylamino group, the TFA moiety can be unstable. nih.gov In such cases, alternative protecting groups like allyloxycarbonyl (Alloc) have been successfully used. researchgate.net The selection of a suitable protecting group is also vital to prevent undesired side reactions, such as the intramolecular Michael addition of the 2'-amino group onto the C6-position of the nucleobase. researchgate.net

Table 2: Protecting Groups in this compound Phosphoramidite Synthesis

| Functional Group | Protecting Group | Abbreviation | Key Features | Reference(s) |

|---|---|---|---|---|

| 2'-Amino (2'-NH2) | Trifluoroacetyl | TFA | Stable during synthesis; removed by ethanolic ammonia. | nih.govresearchgate.net |

| 2'-N-Methylamino (2'-NHMe) | Allyloxycarbonyl | Alloc | Provides suitable protection where TFA is labile. | researchgate.net |

| Exocyclic Amine (N2) | Isobutyryl | iBu | Common protecting group for guanine. | nih.gov |

| Exocyclic Amine (N2) | (Dimethylamino)methylene | - | Used for N2 protection. | nih.govacs.org |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMTr | Acid-labile; facilitates purification. | nih.govnih.gov |

| Phosphate | 2-Cyanoethyl | - | Base-labile; removed during final deprotection. | nih.govumich.edu |

The synthesis of N-methylated derivatives, specifically 2'-methylamino-2'-deoxyguanosine (GNHMe) and 2'-N,N-dimethylamino-2'-deoxyguanosine (GNMe2), has been developed to enable detailed biochemical analyses. nih.govresearchgate.net A key step in creating these nucleosides is the SN2 displacement of a 2'-β-triflate from a protected guanosine precursor using either methylamine (B109427) or dimethylamine. nih.govresearchgate.net This reaction typically occurs at elevated temperatures in a sealed tube and yields the corresponding 2'-N-methylated products. nih.gov

The subsequent synthesis of the phosphoramidite for GNMe2 proceeds without protection of the tertiary 2'-amine. nih.gov The synthetic route involves:

Protection of the exocyclic N2-amino group with a dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov

Removal of 3' and 5' silyl protecting groups using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov

Protection of the 5'-hydroxyl with a DMTr group. nih.gov

Standard phosphitylation of the 3'-hydroxyl to generate the final phosphoramidite. nih.gov

The synthesis of the GNHMe phosphoramidite proved more challenging due to the difficulty in finding a suitable protecting group for the secondary 2'-N-methylamino functionality. researchgate.net After testing several options, the allyloxycarbonyl (Alloc) group was found to provide effective protection during both phosphoramidite preparation and oligonucleotide synthesis. researchgate.net

Incorporation into Nucleic Acids and Oligonucleotide Synthesis

Strategies for Site-Specific Integration into Oligonucleotides

Chemical synthesis provides a robust platform for the precise, site-specific incorporation of modified nucleosides like 2'-Amino-2'-deoxyguanosine into oligonucleotide chains. This is primarily accomplished through solid-phase synthesis using phosphoramidite (B1245037) chemistry.

The cornerstone of chemically synthesizing oligonucleotides containing this compound is the use of its corresponding phosphoramidite derivative. tandfonline.comnih.gov This method, widely automated since the late 1970s, involves the sequential coupling of nucleotide building blocks to a growing chain attached to a solid support. nih.gov The process typically proceeds in the 3' to 5' direction. glenresearch.com

To facilitate the synthesis, the various reactive groups on the this compound molecule must be protected. The 5'-hydroxyl group is commonly protected with an acid-labile dimethoxytrityl (DMT) group. nih.gov The exocyclic amino group of the guanine (B1146940) base and the 2'-amino group require base-labile protecting groups to prevent unwanted side reactions during the coupling steps. nih.gov

The synthesis of the this compound phosphoramidite itself is a critical step. Efficient protocols have been developed to produce these key building blocks in good yields, making them accessible for routine incorporation into synthetic oligonucleotides. tandfonline.comnih.gov Once the phosphoramidite is prepared, it can be used in standard automated DNA/RNA synthesizers. The coupling efficiency of the modified phosphoramidite is a crucial factor, and in some cases, longer coupling times may be necessary compared to standard unmodified phosphoramidites. srce.hr

| Protecting Group | Position | Lability | Reference |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Acid-labile | nih.gov |

| Trifluoroacetyl (TFA) | 2'-Amino | Base-labile | researchgate.net |

| Isobutyryl | 2'-Amino / Exocyclic Amino | Base-labile | csic.es |

| Phenoxyacetyl (PAC) | Exocyclic Amino | Base-labile | nih.gov |

| Dimethylformamidine (dmf) | Exocyclic Amino | Base-labile | glenresearch.com |

Standard deprotection procedures often involve treatment with concentrated aqueous ammonia (B1221849) at elevated temperatures. csic.es However, the presence of the 2'-amino group and its protecting group may necessitate modified conditions. For instance, when using the trifluoroacetyl group to protect the 2'-amino function, specific deprotection protocols are required. researchgate.net

The choice of protecting groups for the canonical bases within the oligonucleotide also influences the deprotection strategy. For example, if phenoxyacetyl (PAC) or dimethylformamidine (dmf) protecting groups are used for adenine (B156593), cytosine, and guanine, milder deprotection conditions can be employed. glenresearch.comnih.gov This can be advantageous in preventing potential side reactions or degradation of the modified oligonucleotide.

A common alternative to standard ammonia deprotection is the use of a mixture of aqueous ammonia and methylamine (B109427) (AMA). nih.gov AMA can often lead to faster and cleaner deprotection. For certain protecting schemes, such as the cyanoethyl group used to protect a thione functionality in 6-thioguanosine, a deprotection cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by sodium hydrosulfide (B80085) in ammonium (B1175870) hydroxide (B78521) may be necessary. glenresearch.com The development of such specialized deprotection methods is crucial for the successful synthesis of complex modified oligonucleotides. oup.com

| Deprotection Reagent | Typical Conditions | Protecting Groups Removed | Reference |

| Aqueous Ammonia | 55°C, 16 h | Standard base protecting groups | csic.es |

| Ammonia/Methylamine (AMA) | Room temperature to 55°C | Standard and more labile protecting groups | nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Room temperature | Specific protecting groups (e.g., cyanoethyl on sulfur) | glenresearch.com |

| Sodium Hydrosulfide (NaSH) in Ammonium Hydroxide | Room temperature, 24 h | Thio-protecting groups | glenresearch.com |

Enzymatic Incorporation into Polynucleotides

Enzymatic methods offer an alternative to chemical synthesis for incorporating this compound into polynucleotides. This approach relies on the ability of nucleic acid polymerases to recognize and utilize the corresponding nucleoside triphosphate as a substrate.

The 5'-triphosphate of this compound (2'-amino-dGTP) can serve as a substrate for certain DNA and RNA polymerases. However, the efficiency of its incorporation can vary significantly depending on the specific enzyme.

Studies have shown that T7 RNA polymerase can incorporate 2'-amino-2'-deoxynucleoside triphosphates, although with potentially lower efficiency compared to their natural ribonucleotide counterparts. acs.orgfrontiersin.org The presence of the 2'-amino group can influence the polymerase's ability to bind and process the nucleotide. For some polymerases, the modification at the 2' position can act as a steric hindrance in the active site. frontiersin.org

The substrate specificity of polymerases is a critical factor. For example, while some polymerases can incorporate 2'-amino-modified nucleotides, others may be strongly inhibited by them. oup.com The development of engineered polymerases with broader substrate tolerance has expanded the possibilities for the enzymatic synthesis of modified nucleic acids. frontiersin.org The ability of a polymerase to efficiently incorporate a modified nucleotide like 2'-amino-dGTP is crucial for applications such as the generation of aptamers or functional RNAs with enhanced properties. frontiersin.org

Preparation of Modified DNA and RNA Duplexes and Triplexes

The incorporation of this compound into oligonucleotides allows for the construction of modified DNA and RNA duplexes and triplexes with unique structural and functional characteristics.

The introduction of a 2'-amino group can affect the stability of nucleic acid structures. For instance, the presence of an amino group at the 2' position of guanosine (B1672433) can influence the stability of DNA duplexes. csic.es The synthesis of oligonucleotides containing this compound enables detailed studies of these effects. srce.hracs.org

Furthermore, modified nucleosides are often incorporated into triplex-forming oligonucleotides (TFOs) to enhance their binding affinity and stability under physiological conditions. glenresearch.com While much of the research in this area has focused on 8-amino-2'-deoxyguanosine (B8737438), the principles of using amino-modified purines to stabilize triplex structures are relevant. glenresearch.combiosyn.com The amino group can participate in additional hydrogen bonding within the major groove of the DNA duplex, thereby strengthening the triplex. biosyn.com The ability to synthesize TFOs with site-specific incorporations of this compound opens up possibilities for fine-tuning their properties for therapeutic and diagnostic applications. oup.com

Structural and Conformational Effects of 2 Amino 2 Deoxyguanosine in Nucleic Acids

Conformational Analysis of the 2'-Amino-2'-deoxyribose Moiety within Nucleic Acid Architectures

The conformation of the sugar ring, or sugar pucker, is a critical determinant of nucleic acid structure. The furanose ring of a nucleoside typically exists in an equilibrium between two major conformations: C2'-endo (S-type) and C3'-endo (N-type). ttu.ee The introduction of a 2'-amino group significantly influences this equilibrium.

Impact on Nucleic Acid Duplex and Triplex Stability

Effects on Watson-Crick and Hoogsteen Base Pairing

Watson-Crick base pairing is the cornerstone of the DNA double helix, while Hoogsteen base pairing is crucial for the formation of triple-helical structures. csic.esucr.edu The introduction of a 2'-amino group does not directly alter the hydrogen bonding face of the guanine (B1146940) base itself. However, the conformational changes induced in the sugar-phosphate backbone can indirectly influence the geometry and stability of these base pairs.

The preference for an S-type sugar pucker induced by the 2'-amino group is characteristic of B-form DNA, which is the canonical Watson-Crick double helix. In contrast, A-form helices, often observed in RNA duplexes and DNA-RNA hybrids, exhibit a C3'-endo (N-type) sugar pucker. Therefore, the incorporation of 2'-Amino-2'-deoxyguanosine would be expected to favor and stabilize B-form duplex structures.

In the context of triplexes, the story is more complex. The formation of a triplex involves a third strand binding in the major groove of a duplex, utilizing Hoogsteen hydrogen bonds. oup.com Theoretical studies have shown that placing an amino group at the 2-position of the purine (B94841) ring stabilizes the duplex as anticipated, and surprisingly, also stabilizes the triplex. csic.esnih.gov

Thermodynamic Analysis of Duplex and Triplex Stabilization or Destabilization

The stability of nucleic acid structures can be quantified by thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon helix formation. Generally, modifications that increase duplex stability do so by making the ΔG° of formation more negative.

The presence of a 2'-amino group has been shown to stabilize DNA duplexes. csic.esnih.gov This stabilization is thought to arise from a combination of factors, including favorable electrostatic interactions and the pre-organization of the sugar into a conformation amenable to duplex formation. Oligonucleotides containing 2'-amino-2'-deoxycytidine, a related pyrimidine (B1678525) analogue, have also demonstrated increased thermal stability in duplexes. nih.gov

In the case of triplexes, the introduction of a 2-amino group on a purine base has been found to be stabilizing. csic.esnih.gov This is a significant finding, as many modifications that stabilize duplexes can be destabilizing to triplex structures. The ability of this compound to stabilize both duplexes and triplexes makes it an interesting candidate for applications in antigene and antisense technologies.

| Nucleic Acid Structure | Effect of 2'-Amino Group | Thermodynamic Impact | Reference |

| DNA Duplex | Stabilizing | More favorable ΔG° of formation | csic.esnih.gov |

| DNA Triplex | Stabilizing | More favorable ΔG° of formation | csic.esnih.gov |

Structural Characterization by Advanced Spectroscopic Techniques

To fully understand the structural implications of incorporating this compound, high-resolution spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights that are complementary to crystal structures. oup.comresearchgate.net For oligonucleotides containing modified nucleosides, NMR can reveal detailed information about sugar pucker, glycosidic torsion angles, and internucleotide distances.

NMR studies on the related 2'-amino-2'-deoxyadenosine (B84144) have been instrumental in determining its conformational preferences in solution. nih.gov These studies confirmed that the ribose moiety preferentially adopts the S-type conformation and that the base is predominantly in the anti orientation relative to the sugar. nih.gov Similar NMR experiments on oligonucleotides containing this compound would be expected to show a preference for the S-type (C2'-endo) sugar pucker, consistent with the formation of a stable B-form DNA helix. Two-dimensional NMR techniques, such as NOESY and COSY, can be used to establish through-space and through-bond connectivities, respectively, allowing for a detailed structural model of the modified duplex or triplex to be built. oup.com

Infrared Multiple Photon Dissociation (IRMPD) Action Spectroscopy for Gas-Phase Conformations

Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy is a powerful mass spectrometry-based technique used to probe the gas-phase structures of ions. This method provides detailed information about the intrinsic conformational preferences of molecules, free from solvent or crystal packing effects. In the context of this compound, while direct experimental IRMPD spectra are not extensively available in the public domain, significant insights can be drawn from studies on the closely related compound, 2'-deoxyguanosine (B1662781) (dGuo), and its analogues. ru.nlacs.orgnih.gov

The technique involves the electrospray ionization of the molecule of interest, which is then trapped in a mass spectrometer. The trapped ions are subsequently irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. By monitoring the fragmentation of the ions as a function of the laser wavelength, a vibrational spectrum is generated. This experimental spectrum is then compared with theoretical spectra calculated for different possible conformations of the molecule to identify the most stable structures present in the gas phase. acs.orgmpg.de

Studies on protonated 2'-deoxyguanosine ([dGuo+H]⁺) have shown that the most favorable site of protonation is the N7 atom of the guanine base. ru.nl Conformations protonated at the O6 and N3 positions are significantly less stable. ru.nl The gas-phase structure is further defined by the sugar pucker (the conformation of the deoxyribose ring) and the orientation of the nucleobase relative to the sugar (the glycosidic bond angle).

The IRMPD spectra of these nucleosides are characterized by distinct vibrational bands in the fingerprint region (roughly 600-1800 cm⁻¹) and the hydrogen-stretching region (3000-3600 cm⁻¹). These bands correspond to specific vibrational modes, such as C=O and N-H stretches, and are highly sensitive to the conformational state of the molecule. ru.nlacs.orgnih.gov

Table 1: Predicted Relative Stabilities and Key Conformational Features of Protonated Guanosine (B1672433) Analogues in the Gas Phase

| Compound | Most Favorable Protonation Site | Predominant Glycosidic Conformation | Preferred Sugar Pucker | Effect of 2'-Substituent on Structure |

| Protonated 2'-Deoxyguanosine | N7 ru.nl | anti acs.org | C2'-endo or C3'-endo acs.org | N/A |

| Protonated Guanosine | N7 ru.nl | anti acs.org | C2'-endo or C3'-endo acs.org | 2'-OH allows for additional hydrogen bonding ru.nl |

| Protonated this compound (inferred) | N7 (inferred) nih.gov | anti (inferred) | C2'-endo or C3'-endo (inferred) | 2'-NH₂ has little effect on overall structure but strengthens the glycosidic bond nih.gov |

This table is generated based on data from studies on 2'-deoxyguanosine and its analogues, as direct experimental data for this compound is limited.

Circular Dichroism (CD) Spectroscopy for Helical Conformational Changes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the chiral structure of molecules, making it an invaluable tool for studying the secondary and tertiary structures of nucleic acids. The incorporation of modified nucleosides, such as this compound, into DNA or RNA oligonucleotides can induce significant conformational changes in the helical structure, which can be readily detected by CD spectroscopy. mdpi.com

The standard B-form DNA double helix, which is the most common form in physiological conditions, exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. libretexts.org These spectral features arise from the stacking interactions between the base pairs and the right-handed helical twist. wikipedia.org Deviations from this canonical B-form structure, such as transitions to A-form or Z-form DNA, or the formation of non-canonical structures like G-quadruplexes, result in distinct changes in the CD spectrum. mdpi.comlibretexts.org

Table 2: Characteristic CD Spectral Features of Different DNA Helical Conformations

| DNA Conformation | Positive Band (approx. nm) | Negative Band (approx. nm) | Helical Handedness |

| B-Form | 275 libretexts.org | 245 libretexts.org | Right libretexts.org |

| A-Form | 260 libretexts.org | 210 libretexts.org | Right libretexts.org |

| Z-Form | 260, 295 (negative) libretexts.org | 240 (positive) libretexts.org | Left libretexts.org |

| Parallel G-Quadruplex | 265 mdpi.com | 240 mdpi.com | Right |

| Antiparallel G-Quadruplex | 295 nih.gov | 260 nih.gov | Right |

This table provides a general summary of the characteristic CD spectral features for different DNA conformations.

The precise impact of the this compound modification on the CD spectrum would depend on the sequence context and the specific structural changes induced. However, CD spectroscopy remains a critical technique for qualitatively and quantitatively assessing such conformational alterations in nucleic acids.

Mechanistic Studies and Enzymatic Interactions of 2 Amino 2 Deoxyguanosine

Role in RNA Catalysis and Self-Splicing Events

The substitution of the 2'-hydroxyl group with a 2'-amino group in guanosine (B1672433) has provided a valuable tool for dissecting the mechanisms of RNA catalysis. This modification allows researchers to probe the specific roles of this functional group in ribozyme activity, including binding, catalysis, and interaction with metal ions.

Cofactor Functionality in Group I Ribozyme Reactions

2'-Amino-2'-deoxyguanosine has been identified as a functional cofactor in the self-splicing reactions of Group I introns, which are a class of catalytic RNAs. nih.gov Specifically, in studies involving the Group I intron from the nrdB gene of bacteriophage T4, this compound was shown to effectively replace the natural cofactor, guanosine, in the splicing process. nih.govdiva-portal.org This was a significant finding, as it was the first instance of a guanosine analogue with a modification at the 2'-position demonstrating substantial activity in a Group I self-splicing reaction. nih.gov

The self-splicing mechanism of Group I introns proceeds via two consecutive transesterification reactions. The first step involves a nucleophilic attack by the 3'-hydroxyl group of an external guanosine cofactor at the 5'-splice site. diva-portal.org The ability of this compound to facilitate this reaction indicates that the 2'-amino group can functionally substitute for the 2'-hydroxyl group in the active site of the ribozyme. nih.gov However, the catalytic efficiency is not identical. For the nrdB pre-mRNA, the self-splicing reaction catalyzed by this compound was found to be 22-fold less efficient than the reaction with guanosine. diva-portal.org

Furthermore, investigations using this compound as a cosubstrate have shed light on the role of divalent metal ions in the catalytic mechanism. nih.gov Studies with the nrdB intron in the presence of Mg²⁺, Mn²⁺, and Zn²⁺ revealed that a divalent metal ion interacts with the cosubstrate, thereby influencing the catalytic efficiency of the first splicing step. nih.gov Notably, the transesterification reactions with this compound were more efficient in mixtures of Mn²⁺ or Zn²⁺ with Mg²⁺ than in the presence of Mg²⁺ alone, suggesting a direct catalytic role for more than one metal ion. nih.gov

Comparative Analysis of 2'-Amino and 2'-Hydroxyl Groups in Catalysis and Substrate Binding

The replacement of the 2'-hydroxyl group with a 2'-amino group has been instrumental in comparing the contributions of these two functional groups to ribozyme catalysis and substrate binding. The 2'-amino group is considered a close analogue of the 2'-hydroxyl group but has distinct properties, such as a lower pKa and different hydrogen bonding capabilities.

Studies on the hammerhead ribozyme, another type of catalytic RNA, have utilized this compound substitutions to probe the function of specific guanosine residues. pnas.org When the 2'-hydroxyl groups at positions G5 and G8 of the hammerhead ribozyme were replaced with 2'-amino groups, the catalytic activity was restored to about 10% of the unmodified ribozyme. pnas.org This was a significant recovery compared to the much lower activity observed with 2'-deoxy or 2'-fluoro modifications, suggesting the 2'-amino group can, at least partially, fulfill the role of the native 2'-hydroxyl group. pnas.org These results suggest that the exocyclic amino group at G10 and the hydroxyls at G10 and G13 are important for both ribozyme-substrate binding and the Mg²⁺-catalyzed cleavage reaction. pnas.orgpnas.org

The data indicate that modifications at these positions result in both an increase in the Michaelis constant (Kₘ) and a decrease in the catalytic rate constant (kcat). pnas.org For instance, replacing the 2'-hydroxyl at G10 with a 2'-deoxy modification drastically reduces cleavage efficiency; this effect can be partially overcome by increasing the concentration of the Mg²⁺ cofactor. pnas.org This implies that the 2'-hydroxyl group is crucial for the Mg²⁺-catalyzed cleavage reaction, possibly by being involved in a critical hydrogen-bonding interaction that helps to precisely position the metal cofactor. pnas.orgpnas.org

In the context of the Group I intron, the finding that this compound can act as a cofactor suggests that the 2'-amino and 2'-hydroxyl groups share properties essential for both binding to the ribozyme's active site and participating in the chemical reaction. nih.gov The interaction with divalent metal ions is also affected by this substitution. In hammerhead ribozymes, a 2'-amino modification at certain positions can interfere with Mg²⁺ binding, thereby inhibiting the cleavage activity. nih.gov However, this inhibited activity can be substantially increased by replacing Mg²⁺ with Mn²⁺ ions, indicating that the change in the sugar pucker or electronic properties at the 2' position alters the specific requirements for the divalent metal ion in catalysis. nih.gov

Interactions with Nucleoside-Modifying Enzymes

The structural similarity of this compound to natural nucleosides like guanosine and 2'-deoxyguanosine (B1662781) suggests potential interactions with various nucleoside-modifying enzymes, such as kinases and phosphorylases. These enzymes play critical roles in nucleoside metabolism and salvage pathways.

Substrate Recognition and Inhibition Profiles with Kinases and Phosphorylases (e.g., Purine (B94841) Nucleoside Phosphorylase)

Research indicates that this compound interacts with the enzymatic machinery of cells. In Escherichia coli, the uptake of this nucleoside antibiotic is non-competitively inhibited by guanosine, suggesting it is transported into the cell via a mechanism that is distinct from the primary guanosine transporter but can still be allosterically affected by it. nih.gov

While direct, extensive studies on this compound as a substrate or inhibitor for a wide range of kinases and phosphorylases are limited, the behavior of structurally related compounds provides valuable context. Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides. ashpublications.org Various guanosine analogues, such as 8-aminoguanosine (B66056) and 8-amino-9-benzylguanine, are known to be potent inhibitors of PNP. nih.govnih.gov These inhibitors often act competitively with natural substrates like inosine. nih.gov The inhibition of PNP can potentiate the cytotoxicity of other nucleosides like 2'-deoxyguanosine, particularly in T-lymphoblasts. nih.govaacrjournals.org

Kinases are responsible for phosphorylating nucleosides to their active nucleotide forms. Deoxyguanosine kinase is a key enzyme in the phosphorylation of deoxyguanosine. nih.gov The phosphorylation of guanine (B1146940) arabinoside (ara-G), another guanosine analogue, is carried out by mitochondrial deoxyguanosine kinase. nih.gov Whether this compound can be phosphorylated by such kinases is a critical determinant of its potential metabolic fate and mechanism of action. Human deoxycytidine kinase (dCK), known for its broad substrate specificity, can phosphorylate various deoxynucleosides. psu.edu However, specific data on its activity with this compound is not available.

Modulation of Enzyme Kinetic Parameters by this compound

The modification at the 2'-position of the ribose sugar can significantly influence how a nucleoside analogue interacts with an enzyme's active site, thereby altering the kinetic parameters of the reaction.

In studies of ribozyme catalysis, substituting guanosine with this compound has provided clear examples of kinetic modulation. For the hammerhead ribozyme, replacing specific guanosine residues with their 2'-amino-2'-deoxy counterparts led to changes in the catalytic rate (kcat) and the Michaelis constant (Kₘ). pnas.org For instance, modification at positions G5 and G8 resulted in a substantial decrease in kcat, while the Kₘ values remained largely unchanged, indicating that the modification primarily affects the chemical step of catalysis rather than the initial binding of the substrate. pnas.org

Conversely, other modifications in hammerhead ribozymes, such as deleting the 2-amino group of a key guanosine, resulted in both an increased Kₘ and a decreased kcat, signifying an impact on both substrate binding and catalysis. pnas.org

The table below summarizes the kinetic effects observed upon substituting specific guanosine residues with this compound (2'NH₂-dG) in a hammerhead ribozyme system.

| Ribozyme Modification Site | Modification | Relative kcat | Relative Kₘ | Reference |

|---|---|---|---|---|

| G5 | 2'NH₂-dG | ~0.1 | ~1 | pnas.org |

| G8 | 2'NH₂-dG | ~0.1 | ~1 | pnas.org |

| G27 | 2'NH₂-dG | ~0.5 | ~1 | pnas.org |

This table presents approximate relative kinetic parameters for hammerhead ribozymes containing this compound substitutions compared to the unmodified ribozyme. The values are derived from published research. pnas.org

Role in Cellular Processes

This compound has been shown to exhibit biological activity, indicating its interaction with and modulation of cellular processes. Its primary reported activities are antibacterial and antitumor. nih.gov

The compound has demonstrated antibacterial activity specifically against Escherichia coli. nih.govnih.gov This antibiotic effect suggests that this compound interferes with one or more essential cellular pathways in these bacteria. The observation that its uptake is reversed by other purine nucleosides points towards interference with nucleoside metabolism or nucleic acid synthesis. nih.gov

In addition to its antibacterial properties, this compound has also been found to possess antitumor activity against sarcoma cells. nih.gov The mechanism behind this cytotoxicity is likely related to the pathways that handle nucleosides and their incorporation into DNA or RNA, or the modulation of signaling pathways that depend on guanine nucleotides. As a nucleoside analogue, it may be recognized and processed by cellular enzymes, leading to the formation of fraudulent nucleotides that can disrupt DNA replication, RNA transcription, or other fundamental processes, ultimately leading to cell death.

Intracellular Metabolism and Phosphorylation Pathways of this compound

This compound (2'-amG) is readily taken up by cells and undergoes intracellular phosphorylation to its corresponding mono-, di-, and triphosphate forms. nih.gov This process is crucial for its biological activity. The initial and often rate-limiting step is the conversion to this compound monophosphate. plos.org This phosphorylation is catalyzed by deoxynucleoside kinases. plos.org Specifically, in Drosophila melanogaster, the multisubstrate deoxynucleoside kinase (DmdNK) has been shown to phosphorylate 2'-amG analogs. plos.org

Once the monophosphate is formed, it is further phosphorylated to the diphosphate (B83284) and then to the triphosphate, this compound triphosphate (2'-amdGTP). nih.gov These subsequent phosphorylation steps are carried out by other cellular kinases with generally lower substrate specificity. plos.org The accumulation of the triphosphate form is a key determinant of the compound's cytotoxic effects in certain cell lines. nih.govpsu.edu

Interestingly, the metabolism of 2'-amG can be influenced by the presence of other nucleosides and inhibitors of enzymes in the purine salvage pathway. For instance, in some lymphoid cell lines, the toxicity of 2'-deoxyguanosine is potentiated by 8-aminoguanosine, an inhibitor of purine nucleoside phosphorylase (PNP). nih.govpsu.edu This inhibition leads to an accumulation of guanine ribonucleotides, specifically guanosine triphosphate (GTP), through the phosphorolysis of 2'-deoxyguanosine and subsequent salvage pathways. nih.govpsu.edu

The intracellular phosphorylation of 2'-amG is a critical activation step that allows it to be recognized by and incorporated into nucleic acids, leading to the perturbation of cellular processes. nih.gov

Perturbation of RNA Function and Protein Synthesis Mechanisms

The incorporation of this compound into RNA is a key mechanism by which it exerts its biological effects. nih.gov Once converted to its triphosphate form, 2'-amdGTP can be utilized by RNA polymerases as a substrate, leading to its incorporation into growing RNA chains. nih.govias.ac.in This incorporation disrupts the normal function of RNA, ultimately leading to a blockage of protein synthesis. nih.gov

Studies in Escherichia coli have shown that following the introduction of 2'-amG, there is a lag period before a sharp decrease in protein synthesis is observed, while RNA synthesis is only slightly affected and DNA synthesis remains unchanged. nih.gov This suggests that the primary target is not the machinery of transcription itself, but rather the functionality of the newly synthesized, modified RNA. nih.gov The presence of the 2'-amino group in the RNA backbone likely interferes with various aspects of RNA function, such as ribosome binding, translation, and post-transcriptional processing. nih.govwikipedia.org

The 2'-amino group can also serve as a site for chemical modifications, which can be used to probe RNA structure and function. researchgate.netacs.org For example, the reactivity of the 2'-amino group allows for the attachment of reporter groups or other molecules to study local interactions within RNA. researchgate.netnih.gov

Furthermore, 2'-amG has been shown to act as a cofactor for self-splicing in group I catalytic RNA, replacing guanosine. nih.gov This indicates that the 2'-amino group shares some properties with the 2'-hydroxyl group of guanosine that are important for both binding and catalysis in these ribozymes. nih.gov However, in other ribozymes, such as the hammerhead ribozyme, substitution of guanosine with 2'-amG can be detrimental to catalysis, highlighting the context-dependent effects of this modification. ias.ac.in

Adduct Formation and Repair Mechanisms

Mechanistic Investigations of Adduct Formation with DNA (e.g., related to 8-amino-2'-deoxyguanosine)

While this compound focuses on modification at the sugar moiety, significant research has been conducted on a related compound, 8-amino-2'-deoxyguanosine (B8737438), where the modification is on the guanine base. This research provides valuable insights into how amino-modified nucleosides can form adducts with DNA and the subsequent biological consequences.

Carcinogenic amines can react with DNA to form adducts, with the C8 position of guanine being a common site of modification. stonybrook.edu The formation of these adducts can lead to mutations and is a critical step in chemical carcinogenesis. stonybrook.edu For example, 3-nitrobenzanthrone, an environmental mutagen, is metabolically activated and reacts with guanine to form N-(2'-deoxyguanosin-8-yl)-3-aminobenzanthrone (C8-dG-ABA). researchgate.net

Structural studies of DNA containing C8-dG-ABA adducts reveal a "base-displaced intercalated conformation." researchgate.net In this conformation, the adducted guanine is shifted into the syn conformation, allowing the bulky aminobenzanthrone moiety to intercalate between the DNA base pairs. researchgate.net This significant distortion of the DNA helix can interfere with DNA replication and transcription. researchgate.netnih.gov

The mutagenic properties of the 8-amino-2'-deoxyguanosine DNA adduct have been studied in mammalian cells, revealing its potential to cause DNA sequence changes. tandfonline.com The presence of such adducts can stall DNA polymerases, but specialized translesion synthesis (TLS) DNA polymerases can bypass these lesions, sometimes leading to the incorporation of incorrect nucleotides opposite the adduct. researchgate.netnih.gov

Table 1: Effects of Adduct Formation on DNA

| Adduct Type | Conformation | Consequence |

| C8-dG-ABA | Base-displaced intercalation, syn conformation of guanine | DNA helix distortion, potential for mutagenesis, block to replicative polymerases |

| N2-alkyl-dG | --- | Blocks transcription, can be bypassed by TLS polymerases |

Chemical Reactivity of the 2'-Amino Group within Nucleic Acid Contexts

The 2'-amino group of this compound, when incorporated into oligonucleotides, introduces a unique chemical reactivity compared to the natural 2'-hydroxyl group. This amino group is nucleophilic and can be selectively targeted for chemical modifications. nih.govoup.com

The pKa of the 2'-amino group in an oligonucleotide context has been determined to be approximately 6.2. nih.govoup.com This means that at physiological pH (around 7.4), the amino group is largely unprotonated and therefore a good nucleophile. This reactivity has been exploited for various applications, such as the site-specific labeling of RNA with reporter groups like rhodamine isothiocyanate. nih.govoup.com The reaction with isothiocyanates proceeds with high efficiency, allowing for the introduction of fluorescent dyes or other probes to study nucleic acid structure and function. oup.com

The 2'-amino group can also react with aliphatic isocyanates to form stable 2'-urea derivatives. nih.gov This modification is well-tolerated within a duplex, causing only a minor decrease in thermal stability compared to the 2'-amino-modified oligonucleotide. nih.gov This chemical handle allows for the attachment of various functional groups, including those that can couple to proteins or other molecules. nih.gov

Computational and Theoretical Studies of 2 Amino 2 Deoxyguanosine

Quantum Mechanical (QM) Calculations for Electronic Properties and Molecular Stability

Quantum mechanical calculations are essential for understanding the intrinsic electronic properties and stability of 2'-amino-2'-deoxyguanosine. Methods such as Density Functional Theory (DFT) are employed to analyze how the replacement of the 2'-hydroxyl group with an amino group alters the electron distribution, geometry, and energetic stability of the molecule.

| Computational Method | Calculated Property | Significance |

|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Optimized Geometry, Electronic Energy | Predicts the most stable 3D structure and intrinsic stability. |

| Hirshfeld Population Analysis | Atomic Charges, Spin Density | Reveals electron distribution and localization of radical spins. mdpi.com |

| Self-Consistent Reaction Field (SCRF) | Solvation Energy | Models the effect of the solvent environment on electronic properties. csic.es |

| Frequency Analysis | Vibrational Frequencies | Confirms that the optimized geometry is a true energy minimum. csic.es |

Molecular Dynamics (MD) Simulations of this compound-Containing Nucleic Acid Interactions

Molecular Dynamics (MD) simulations are a cornerstone for studying the behavior of this compound when it is incorporated into a DNA or RNA strand. These simulations model the movement of atoms over time, providing a dynamic picture of how the modification affects the structure, flexibility, and interactions of the entire nucleic acid complex.

| Analyzed Parameter | Description | Insight Provided |

|---|---|---|

| Helicoidal Parameters | Metrics describing the geometry of the DNA helix (e.g., twist, roll, slide). | Reveals local and global distortions to the DNA structure. acs.org |

| Hydrogen Bond Analysis | Monitors the formation, breaking, and lifetime of H-bonds. | Assesses base-pairing stability and specificity. csic.es |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | Indicates the overall structural stability of the simulation. |

| Solvent/Ion Distribution | Maps the probability of finding solvent molecules or ions around the DNA. | Elucidates the role of the hydration shell and counterions in stabilization. nih.govmdpi.com |

Theoretical Analysis of Base Pairing Specificity and Thermodynamics in Modified Nucleic Acids

Theoretical analyses are crucial for dissecting the specificity and energetic consequences of base pairing involving this compound. These studies combine QM and MD approaches to predict which base partners are favored and to quantify the thermodynamic stability of the resulting pairs.

| Thermodynamic Parameter | Method of Determination | Significance |

|---|---|---|

| Melting Temperature (TM) | UV Thermal Denaturation, DSC | Indicates the temperature at which 50% of the duplex is dissociated; a measure of stability. nih.gov |

| Enthalpy (ΔH°) | Differential Scanning Calorimetry (DSC) | Change in heat content upon duplex formation; relates to bonding and stacking. nih.gov |

| Free Energy (ΔG°) | UV Melting Curves, MD/TI Simulations | Overall change in energy, determines the spontaneity and stability of duplex formation. nih.gov |

| Entropy (ΔS°) | Differential Scanning Calorimetry (DSC) | Change in disorder upon duplex formation; relates to conformational and solvent effects. nih.gov |

Prediction of Conformational Preferences and Energetic Landscapes

Computational methods are used to predict the preferred three-dimensional shapes (conformations) of this compound and the energy associated with each shape. The resulting energetic landscape reveals which conformations are most stable and how easily the molecule can transition between them.

Key conformational variables for a nucleoside include the rotation around the glycosidic bond (defining syn and anti orientations) and the pucker of the deoxyribose sugar ring (typically C2'-endo or C3'-endo, also known as S-type and N-type). nih.govnih.gov Theoretical studies on the related 2'-amino-2'-deoxyadenosine (B84144) have shown that it preferentially adopts an S-type sugar pucker and a syn glycosidic orientation. nih.gov This suggests a correlation between the S-state of the ribose and the syn orientation of the base. nih.gov QM calculations can be used to systematically rotate the glycosidic torsion angle to locate energy minima and identify steric clashes between the modified base and the sugar. nih.gov By calculating the free-energy landscape, computational models can predict the equilibrium between different conformational states. researchgate.net This information is vital, as the conformation of the modified nucleoside within a DNA strand can dictate its biological function, including how it is recognized and processed by cellular enzymes.

| Conformational Parameter | Possible States | Impact on Structure |

|---|---|---|

| Glycosidic Torsion Angle (χ) | syn, anti | Determines the orientation of the guanine (B1146940) base relative to the sugar. nih.gov |

| Sugar Pucker | C2'-endo (S-type), C3'-endo (N-type) | Affects the distance between phosphates and the overall helix type (B-form vs. A-form). nih.gov |

| Backbone Torsions (α, β, γ, δ, ε, ζ) | Various rotamers (e.g., g+, g-, t) | Defines the conformation of the phosphodiester backbone. nih.gov |

Applications of 2 Amino 2 Deoxyguanosine As Molecular Probes and Research Tools

Probing Metal Ion Interactions at Enzymatic Active Sites (e.g., Ribozymes)

2'-Amino-2'-deoxyguanosine serves as a crucial probe for investigating the interactions of metal ions at the active sites of enzymes, particularly ribozymes like the group I intron. oup.comnih.govcsic.es The 2'-amino group can act as a ligand for divalent metal ions, which are often essential for the catalytic activity of these RNA enzymes. csic.es

Research on the self-splicing group I intron from bacteriophage T4 has shown that this compound can replace the natural cofactor, guanosine (B1672433). cambridge.org Studies using this analog in the presence of various divalent metal ions such as Mg²⁺, Mn²⁺, and Zn²⁺ have demonstrated that a metal ion directly interacts with the cosubstrate, influencing the efficiency of the catalytic reaction. acs.org This suggests that a metal ion is involved in catalyzing the nucleophilic attack during the splicing process. acs.org

Notably, the efficiency of the transesterification reaction with this compound as a cosubstrate is enhanced in the presence of Mn²⁺ or Zn²⁺ along with Mg²⁺, compared to when only Mg²⁺ is present. acs.org This has led to a working model proposing a two-metal-ion mechanism for the transesterification steps in group I intron self-splicing. acs.org The ability to use this compound and its 15N-labeled counterpart allows for precise determination of the amino group's protonation state via NMR spectroscopy, which is critical for understanding these metal ion interactions at a specific pH. nih.gov

| Ribozyme | Metal Ions Studied | Key Finding | Reference |

|---|---|---|---|

| Group I Intron (Bacteriophage T4) | Mg²⁺, Mn²⁺, Zn²⁺ | This compound can replace guanosine as a cofactor, and its interaction with divalent metal ions is crucial for catalysis, suggesting a direct role for metal ions in the reaction. | cambridge.orgacs.org |

| Group I Ribozyme | Not specified | The 2'-amino group of the analog can serve as a ligand for metal ions at the active site, aiding in the investigation of their catalytic role. | oup.comnih.govcsic.es |

Atomic Mutation Cycle (AMC) Analysis for Elucidating Hydrogen Bonding Contributions in RNA

The Atomic Mutation Cycle (AMC) is a powerful technique used to dissect the functional contributions of specific atoms in macromolecules. This compound and its derivatives are key components in the AMC analysis of RNA, particularly for evaluating the role of the 2'-hydroxyl group in hydrogen bonding. bham.ac.ukgenelink.com

The 2'-hydroxyl group of ribonucleotides can act as both a hydrogen bond donor and acceptor, playing critical roles in RNA structure and function. bham.ac.uk While simply replacing a ribonucleotide with a 2'-deoxynucleotide can show the importance of the 2'-hydroxyl group, it doesn't reveal how it contributes. The AMC approach uses a series of ribonucleoside analogs with different substituents at the C-2' position, including -OCH₃, -NH₂, -NHMe, and -NMe₂, to systematically probe the function of the hydrogen atom of the hydroxyl group. genelink.com

In the context of the Tetrahymena ribozyme, AMC analysis utilizing this compound has been instrumental in demonstrating that specific 2'-hydroxyl groups donate functionally significant hydrogen bonds during the catalytic reaction. bham.ac.ukgenelink.com This method allows researchers to distinguish between the roles of the 2'-hydroxyl as a hydrogen bond donor versus a hydrogen bond acceptor or a metal ligand. The synthesis of derivatives like 2'-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine has further expanded the toolkit for these precise mechanistic studies. genelink.com

Development of Modified Nucleosides as Fluorescent Probes for Nucleic Acid Studies

Fluorescent nucleoside analogs are indispensable tools for studying the structure, dynamics, and interactions of nucleic acids in real-time. mdpi.comuni.lu While natural nucleobases have very low fluorescence, modified nucleosides can be designed to be highly fluorescent and sensitive to their local environment. nih.gov

Although this compound itself is not primarily used for its intrinsic fluorescence, the 2'-amino group provides a convenient site for the attachment of external fluorophores. acs.orgescholarship.org This allows for the site-specific labeling of oligonucleotides. For instance, fluorophores like pyrene (B120774) have been conjugated to 2'-amino-LNA (a related locked nucleic acid analog) to create probes that exhibit changes in fluorescence upon hybridization to target DNA or RNA. escholarship.org

The general strategy involves creating a modified nucleoside that is either inherently fluorescent or can be easily labeled. mdpi.com A well-known example of an intrinsically fluorescent nucleoside analog is 2-aminopurine, which is an isomer of adenine (B156593) and is highly sensitive to its environment within a nucleic acid duplex. cambridge.orgbham.ac.uk The development of such probes enables a wide range of applications, including the detection of DNA lesions, single-nucleotide polymorphisms, and the monitoring of enzyme-nucleic acid interactions. mdpi.comnih.gov

Utilization in Oligonucleotide Hybridization Studies for Enhanced Selectivity and Binding Affinity

The incorporation of modified nucleosides into oligonucleotides is a common strategy to alter their hybridization properties, such as binding affinity (duplex stability) and selectivity. nih.gov The modification of the 2'-position of the sugar moiety has been a particular focus of such studies.

The effect of a 2'-amino substitution on duplex stability can be complex and context-dependent. Some studies have reported that the presence of a 2'-amino nucleoside, such as 2'-amino-2'-deoxycytidine, destabilizes both RNA and DNA duplexes. trilinkbiotech.com Similarly, another report indicates that the 2'-amino modification generally destabilizes duplexes. In contrast, the related modification 2-aminoadenine, where the modification is on the base rather than the sugar, has been shown to increase the thermal stability (Tₘ) and selectivity of DNA duplexes. genelink.comnih.gov

| Modification | Effect on Duplex Stability (Tₘ) | Reference |

|---|---|---|

| 2'-Amino-2'-deoxycytidine | Destabilizing | trilinkbiotech.com |

| 2'-Amino modification (general) | Destabilizing | |

| 2-Aminoadenine (base modification) | Stabilizing (increase of ~3.0°C per substitution) | genelink.com |

| 8-Amino-2'-deoxyguanosine (B8737438) | Destabilizing | csic.es |

| 2'-Fluoro | Stabilizing (increase of ~1.3-2.0°C per substitution) | nih.gov |

| 2'-O-Methyl | Stabilizing | nih.gov |

Advanced Analytical Methodologies for Research on 2 Amino 2 Deoxyguanosine

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the analysis of 2'-Amino-2'-deoxyguanosine, enabling its separation from closely related structures and purification for further experiments. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) depends on the specific analytical goals, such as sample throughput, resolution requirements, and desired sensitivity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of this compound and its derivatives. For analytical purposes, HPLC is used to separate and quantify the compound in a mixture. For instance, nucleosides like deoxyguanosine can be effectively separated using mixed-mode columns that employ cation-exchange mechanisms. sielc.com A simple mobile phase of water, acetonitrile, and an acid like phosphoric acid can achieve baseline separation. sielc.com Reversed-phase HPLC, often using C18 columns, is also a common method for purifying related compounds like 2'-N-Methylamino-2'-deoxyguanosine. nih.gov

For preparative purposes, the goal is to isolate a larger quantity of the purified compound. ingenieria-analitica.com This is achieved by scaling up an analytical method. The process involves transferring the separation conditions from a smaller analytical column to a larger preparative column with a higher loading capacity. ingenieria-analitica.com By carefully adjusting parameters such as flow rate and injection volume, it is possible to purify substantial amounts of the target compound while maintaining high purity. ingenieria-analitica.com

| Parameter | Analytical HPLC Example | Preparative HPLC Principle |

|---|---|---|

| Purpose | Separation and quantification of nucleosides in a mixture. | Isolation of a large amount of a single compound. ingenieria-analitica.com |

| Column Type | Newcrom AH (mixed-mode, cation-exchange). sielc.com | Larger internal diameter columns (e.g., 21.2 mm id). ingenieria-analitica.com |

| Mobile Phase | Water, Acetonitrile (MeCN), and H3PO4. sielc.com | Scaled gradient based on the analytical method. ingenieria-analitica.com |

| Detection | UV at 210 nm. sielc.com | UV detection, followed by fraction collection. ingenieria-analitica.com |

| Key Outcome | Baseline separation of guanosine (B1672433), deoxyguanosine, adenosine, and deoxyadenosine. sielc.com | High recovery (e.g., 93%) and purity (e.g., 98%) of the target compound. ingenieria-analitica.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Sensitivity

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior performance by utilizing columns packed with sub-2 µm particles. metwarebio.comsigmaaldrich.com This technology leads to dramatically increased resolution, higher sensitivity, and significantly faster analysis times. metwarebio.com The smaller particles provide a greater surface area for interaction between the sample components and the stationary phase, resulting in sharper and narrower peaks. metwarebio.comlabrulez.com

The enhanced sensitivity of UHPLC is particularly valuable for DNA adductomics, where analytes are often present in very low abundance. chemrxiv.org For example, a sensitive UHPLC-mass spectrometry method was developed for quantifying 1,N(2)-propano-2'-deoxyguanosine adducts with limits of detection (LODs) around 50 attomoles (amol). nih.gov The high resolution of UHPLC is crucial for separating complex mixtures, such as isomeric DNA adducts, which may not be resolved by standard HPLC. metwarebio.com The holistic design of UHPLC systems, including optimized flow cells and detectors with high data acquisition rates, is essential to fully realize these benefits. sigmaaldrich.com

| Feature | Advantage | Reference |

|---|---|---|

| Particle Size | ≤2 µm, leading to higher efficiency and sharper peaks. | metwarebio.comsigmaaldrich.com |

| Resolution | Highest among LC techniques; ideal for complex samples and isomers. | metwarebio.com |

| Sensitivity | Increased due to narrower peaks; enables detection of trace amounts (e.g., ~50 amol). | labrulez.comnih.gov |

| Speed | Significantly reduced run times, enabling high-throughput analysis. | metwarebio.com |

Mass Spectrometry (MS) Applications for Characterization and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing detailed structural information and highly accurate quantification. When coupled with liquid chromatography, MS-based methods offer unparalleled specificity and sensitivity.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Structural Confirmation and Trace Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the definitive identification of 2'-deoxyguanosine (B1662781) adducts and other modified nucleosides. nih.govnih.gov ESI is a soft ionization method that allows large, non-volatile molecules like nucleosides to be transferred into the gas phase as intact ions, typically protonated molecules ([M+H]+). nih.gov Tandem mass spectrometry (MS/MS) then allows for the fragmentation of these selected precursor ions to generate product ions. nih.govnih.gov

The resulting fragmentation pattern is a unique fingerprint of the molecule, providing rich structural information and confirming its identity. nih.govnih.gov For instance, in the analysis of PhIP-DNA adducts, the MS/MS scan mode was used to monitor the characteristic loss of the deoxyribose sugar moiety. nih.gov Further fragmentation in MS³ and MS⁴ scan modes can be used to eliminate isobaric interferences and improve the signal-to-noise ratio, which is critical for trace analysis. nih.govnih.gov This high sensitivity allows for the detection of DNA adducts at levels as low as one adduct per 100 million normal DNA bases. nih.govnih.gov The use of Multiple Reaction Monitoring (MRM) mode further enhances sensitivity by specifically monitoring for predefined precursor-to-product ion transitions, effectively reducing background noise. fabad.org.tr

Isotope Dilution Mass Spectrometry for Absolute Quantification

For accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. tandfonline.com This method involves adding a known amount of a stable isotope-labeled (SIL) version of the analyte of interest to the sample as an internal standard. acs.org The SIL internal standard is chemically identical to the target analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). nih.govacs.org

Because the internal standard behaves identically to the analyte during sample preparation, extraction, and ionization, it effectively corrects for any sample loss or variations in instrument response. acs.org Quantification is based on the measured ratio of the signal from the natural analyte to that of the SIL internal standard. nih.govacs.org This approach has been successfully used for the absolute quantification of various 2'-deoxyguanosine adducts in biological samples, such as DNA from tissues or urine. nih.govnih.govnist.gov The use of isotope dilution provides the accuracy necessary for reliable measurements in mechanistic and biomarker studies. tandfonline.com

| Method | Application | Key Findings / Limits | Reference |

|---|---|---|---|

| LC-ESI-MS/MSn | Characterization & Quantification of dG-PhIP adducts | LOD: 1 adduct per 10^8 bases. MSn provides structural confirmation. | nih.govnih.gov |

| UHPLC-ESI-MS/MS | Quantification of ProdG adducts | LOD: ~50 amol. Enhanced sensitivity and accuracy. | nih.gov |

| Isotope Dilution MS | Absolute Quantification of DNA adducts | "Gold standard" for accuracy, corrects for sample loss and matrix effects. | tandfonline.comacs.org |

| LC-MS/MS (MRM) | Quantification of 8-OHdG in urine | Reduces background noise, increases sensitivity. | fabad.org.tr |

Spectrophotometric Detection Methods (e.g., UV-Visible Spectroscopy) for Concentration Determination and Reaction Monitoring

UV-Visible spectroscopy is a fundamental and accessible technique used for the quantitative analysis of nucleic acid components, including this compound. ej-eng.org This method is based on the principle that molecules with chromophores, such as the purine (B94841) ring in guanosine, absorb light in the UV-visible range of the electromagnetic spectrum. ej-eng.org

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ej-eng.orgthermofisher.com To determine the concentration of a compound like this compound, a UV-Vis spectrophotometer is used to measure its absorbance at the wavelength of maximum absorption (λmax). By comparing this absorbance to a calibration curve prepared from standards of known concentrations, the concentration of the unknown sample can be accurately determined. ej-eng.org This technique is routinely used to assess the purity and yield of synthesized nucleosides and to monitor the progress of chemical reactions involving these compounds. thermofisher.comoup.comsszp.eu

Q & A

What are the primary methods for synthesizing 2'-Amino-2'-deoxyguanosine, and how do they compare in efficiency?

Classification: Basic

Answer:

this compound is synthesized via enzymatic and chemical routes. Enzymatic methods, such as engineered purine nucleoside phosphorylase (PNP) from Brevibacterium acetylicum, enable efficient one-pot cascade reactions with high yield (up to 90%) and reduced purification steps . Chemical synthesis often involves transglycosylation or nucleophilic substitution. For example, trifluoroacetylation followed by methylation of 2'-amino-2'-deoxyuridine and subsequent coupling with guanine derivatives has been attempted, though premature deacylation can occur, necessitating optimized protecting groups . Comparative studies highlight enzymatic methods as more scalable for research applications due to higher regioselectivity .

How do oxidative modifications of 2'-deoxyguanosine (e.g., 8-oxo-dG) influence DNA charge transfer properties?

Classification: Advanced

Answer:

Theoretical studies using density functional theory (DFT) reveal that oxidative lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) alter base-pair electronic properties. In ds-DNA, 8-oxo-dG reduces ionization potential (VIPNE values drop from 6.72 to 6.27 eV) and hole localization, facilitating charge transfer across the helix. Clustered lesions (e.g., tandem 8-oxo-dG or FapyG) further destabilize charge distribution, increasing recombination rates and disrupting repair enzyme recognition . Experimental validation via UV-vis and NMR spectroscopy confirms these computational predictions, showing redox potential shifts in modified oligos .

What analytical techniques are recommended for quantifying this compound in biological samples?

Classification: Basic

Answer:

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) is the gold standard. For urinary 8-oxo-dG (a related oxidative marker), isotope dilution with ¹³C/¹⁵N-labeled internal standards ensures precision (CV < 5%) and minimizes matrix effects . Capillary electrophoresis with electrochemical detection offers nanomolar sensitivity for low-abundance samples . Pre-column derivatization with dansyl chloride enhances fluorescence detection in complex matrices like tissue lysates .

How do 2'-amino modifications impact RNA ribozyme activity and metal ion binding?

Classification: Advanced

Answer:

In group I ribozymes, 2'-amino substitutions at guanosine residues disrupt metal ion coordination (e.g., Mg²⁺) critical for catalytic function. Atomic mutation cycle (AMC) analysis shows that replacing 2'-OH with -NH₂ or -NHMe alters hydrogen-bond donation, reducing cleavage activity by 10–100-fold. For instance, 2'-N-methylamino-2'-deoxyguanosine (GNHMe) decreases ΔΔG by 2.3 kcal/mol compared to wild-type, highlighting the role of 2'-OH in transition-state stabilization . Crystallographic studies further reveal distorted active-site geometry in modified ribozymes .

What role does this compound play in bacterial transformation and epigenetic studies?

Classification: Advanced

Answer:

In Geobacillus kaustophilus, 2'-deoxyguanosine derivatives are implicated in host-mimicking DNA methylation. N⁶-methyl-2'-deoxyadenosine (6m dA) and 5-methylcytidine (5m dC) analogs regulate restriction-modification systems, improving transformation efficiency by 30–50% when incorporated into plasmid DNA. LC-MS/MS analysis of chromosomal digests confirms absence of 5m dC, suggesting species-specific methylation patterns . In eukaryotes, 2'-amino-modified nucleosides serve as probes for DNA glycosylases (e.g., OGG1), enabling real-time monitoring of base excision repair kinetics .

How can researchers resolve contradictions in oxidative damage data involving 2'-deoxyguanosine derivatives?

Classification: Advanced

Answer:

Discrepancies in lesion abundance (e.g., 8-oxo-dG vs. FapyG ratios) often stem from artifact generation during sample preparation. Key strategies include:

- Chelation: Adding desferrioxamine to prevent Fe²⁺-mediated oxidation during DNA extraction .

- Enzymatic Validation: Using repair enzymes (e.g., Fpg) to confirm lesion identity via cleavage assays .

- Consensus Standards: Adopting interlaboratory protocols from the European Standards Committee on Oxidative DNA Damage (ESCODD) .

What are the implications of this compound in immune signaling pathways?

Classification: Advanced

Answer:

Recent studies identify 2'-deoxyguanosine as a microbial-associated molecular pattern (MAMP) in plants. In Arabidopsis, extracellular 2'-deoxyguanosine triggers MAPK activation and ROS bursts via the LRR receptor kinase IOS9, enhancing resistance to Pseudomonas syringae. Metabolomic profiling reveals accumulation in pathogen-infected tissues (up to 12 µM), suggesting a role in nucleotide-sensing immunity . In humans, 5'-amino-5'-deoxyguanosine inhibits viral polymerases (e.g., T7 RNA pol) by competing with natural dNTPs, reducing replication fidelity by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |